molecular formula C25H27N5O3 B11330272 9-(4-ethoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

9-(4-ethoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Katalognummer: B11330272
Molekulargewicht: 445.5 g/mol
InChI-Schlüssel: YDQYDUGAJSPVPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(4-Ethoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a synthetic chemical scaffold designed for early-stage discovery research and lead optimization in medicinal chemistry. This compound belongs to a class of tetrahydropyrimidopurine-dione derivatives, which are of significant interest in the development of novel pharmacological tools. Compounds within this structural family are frequently explored as key intermediates for biological screening against a range of therapeutic targets. Analogs of this compound demonstrate favorable drug-like properties, as suggested by in-silico analysis of similar structures, which often show characteristics suitable for cellular and biochemical assays. Researchers utilize this specialized purine-derived heterocycle in hit-to-lead campaigns, particularly in projects requiring complex molecular architectures with potential for high target affinity. The structure features a 4-ethoxyphenyl group and a 3-methylbenzyl substitution, offering points for further synthetic modification to explore structure-activity relationships (SAR). This product is provided as a dry powder and is intended For Research Use Only. It is not approved for use in humans, animals, or as a diagnostic agent.

Eigenschaften

Molekularformel

C25H27N5O3

Molekulargewicht

445.5 g/mol

IUPAC-Name

9-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C25H27N5O3/c1-4-33-20-11-9-19(10-12-20)28-13-6-14-29-21-22(26-24(28)29)27(3)25(32)30(23(21)31)16-18-8-5-7-17(2)15-18/h5,7-12,15H,4,6,13-14,16H2,1-3H3

InChI-Schlüssel

YDQYDUGAJSPVPU-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC(=C5)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Die Synthese von 9-(4-Ethoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2,4(1H,3H)-dion umfasst mehrere Schritte, darunter die Bildung des Pyrimido[2,1-f]purin-Kerns und die anschließende Einführung der Ethoxyphenyl-, Methyl- und Methylbenzyl-Gruppen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird .

Analyse Chemischer Reaktionen

Diese Verbindung durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Sie kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung oxidierter Derivate führt.

    Reduktion: Reduktionsreaktionen können unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, was zur Reduktion spezifischer funktioneller Gruppen führt.

    Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen Nukleophile bestimmte Substituenten an den aromatischen Ringen ersetzen.

    Häufige Reagenzien und Bedingungen: Typische Reagenzien umfassen starke Oxidationsmittel, Reduktionsmittel und Nukleophile.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 9-(4-Ethoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2,4(1H,3H)-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und -pfade hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Wirkmechanismus

The mechanism of action of 9-(4-ethoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

The compound shares structural homology with other pyrimidopurine-diones, differing primarily in substituent type, position, and ring modifications. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight Key Structural Differences
Target Compound 9-(4-Ethoxyphenyl), 1-Methyl, 3-(3-Methylbenzyl) C₂₆H₂₇N₅O₃ 475.53 g/mol Para-ethoxy and meta-methylbenzyl groups optimize lipophilicity and steric bulk.
9-(2-Methoxyphenyl)-1-Methyl-3-(3-Methylbenzyl)-... () 9-(2-Methoxyphenyl), 3-(3-Methylbenzyl) C₂₄H₂₅N₅O₃ 431.5 g/mol Ortho-methoxy substitution reduces steric hindrance compared to para-ethoxy.
9-(2-Chloro-6-Fluorobenzyl)-1,3-Dimethyl-... () 9-(2-Chloro-6-Fluorobenzyl), 1,3-Dimethyl C₁₉H₁₈ClFN₄O₂ 392.82 g/mol Halogenated benzyl group enhances electrophilicity and potential kinase inhibition.
1,3-Dimethyl-9-(Prop-2-ynyl)-... (Compound 24, ) 9-(Prop-2-ynyl), 1,3-Dimethyl C₁₃H₁₅N₅O₂ 273.29 g/mol Alkyne substituent increases rigidity; lower molecular weight improves membrane permeability.
3-(2-Ethoxyethyl)-9-(3-Methoxyphenyl)-... () 3-(2-Ethoxyethyl), 9-(3-Methoxyphenyl) C₂₂H₂₇N₅O₄ 433.48 g/mol Ethoxyethyl chain enhances solubility; meta-methoxy may alter binding kinetics.

Physicochemical Properties

Compound Melting Point TLC Rf 1H-NMR Shifts (ppm) IR Peaks (cm⁻¹)
Target Compound N/A N/A Expected δ ~3.3–3.5 (methyl), ~4.3 (ethoxy) ~1701 (C=O), ~2950 (CH₂/CH₃)
Compound 24 () 203–206°C 0.57 δ 2.18–2.29 (m, CH₂), 3.35 (s, N–CH₃) 3123 (alkyne), 1701 (C=O)
Compound 26 () 124–125°C 0.62 δ 1.22–1.26 (t, CH₃), 3.37 (s, N–CH₃) 1693 (C=O), 2952 (CH₂)

Computational and Similarity Analyses

  • Tanimoto Coefficients : Structural analogs with >50% similarity (e.g., ) may share bioactivity profiles, such as kinase or HDAC inhibition .
  • Molecular Clustering : Compounds with similar fragmentation patterns () or bioactivity profiles () likely target overlapping pathways (e.g., PI3K/AKT in ) .

Biologische Aktivität

The compound 9-(4-ethoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore the synthesis, biological mechanisms, and research findings related to this compound.

Chemical Structure and Synthesis

The compound belongs to a class of purine derivatives fused with a pyrimidine ring. Its structure includes various substituents that may influence its biological activity. The synthesis typically involves multi-step organic reactions using reagents such as ethyl iodide and methylamine to facilitate the formation of the purine and pyrimidine precursors.

Synthetic Route Overview

StepReagentsDescription
1Ethyl iodide, MethylamineFormation of purine precursor
2CatalystsFusion of purine and pyrimidine rings
3Various conditionsFinal modifications

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that it may act as an inhibitor or modulator in various biochemical pathways.

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It might interact with specific receptors, influencing cellular signaling processes.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, some analogues have shown strong in vitro activity against Mycobacterium tuberculosis (Mtb) with minimal cytotoxicity to mammalian cells. The minimum inhibitory concentration (MIC) values reported were as low as 1 μM against drug-resistant strains .

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that certain derivatives maintain a favorable selectivity index, indicating their potential as therapeutic agents with reduced toxicity. For example, compounds derived from similar structures exhibited low cytotoxicity against HepG2 liver cancer cells .

Case Study 1: Antitubercular Activity

A study focused on the structure-activity relationship (SAR) of purine derivatives revealed that modifications at specific positions significantly enhance antitubercular activity. Compounds with substitutions at the 2 and 6 positions showed promising results against Mtb strains .

Case Study 2: Selective Adenosine Receptor Antagonism

Another investigation highlighted the potential of related compounds as selective antagonists for adenosine receptors. These findings suggest that the compound may influence pathways associated with inflammation and cancer progression .

Q & A

Q. How to design derivatives with improved metabolic stability?

  • Methodology : Introduce deuterium at metabolically labile sites (e.g., benzylic positions) or replace ester groups with bioisosteres (e.g., oxadiazoles). For a related purine-dione, deuteration at the methyl group extended half-life in rat liver microsomes from 1.2 to 3.8 hours .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.